Ethyl 2,3-dichloro-6-fluorobenzoate
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Overview
Description
Ethyl 2,3-dichloro-6-fluorobenzoate is an organic compound with the molecular formula C10H7Cl2FO2 and a molecular weight of 253.07 g/mol . It is a colorless to light yellow liquid with a melting point of -3 to -2 °C and a boiling point of 315-317°C . This compound belongs to the benzoate ester family and is commonly used in organic chemistry as a reagent for the synthesis of other organic compounds.
Preparation Methods
Ethyl 2,3-dichloro-6-fluorobenzoate can be synthesized by reacting 2,3-dichloro-6-fluorobenzoic acid with ethyl acetoacetate in the presence of a base such as sodium hydroxide . The resulting compound is then purified via distillation or column chromatography. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2,3-dichloro-6-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of less chlorinated or fluorinated derivatives.
Common reagents and conditions used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,3-dichloro-6-fluorobenzoate is widely used in scientific research, particularly in the fields of:
Organic Chemistry: As a reagent for the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Research: Investigated for its potential biological activities and interactions with biological systems.
Mechanism of Action
The mechanism by which Ethyl 2,3-dichloro-6-fluorobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological research. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2,3-dichloro-6-fluorobenzoate can be compared with other similar compounds such as:
- Ethyl 2,6-dichloro-3-fluorobenzoate
- Ethyl 3,6-dichloro-2-fluorobenzoate
These compounds share similar structural features but differ in the positions of the chlorine and fluorine atoms on the benzene ring. This positional difference can lead to variations in their chemical reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
IUPAC Name |
ethyl 2,3-dichloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRAJGARGMTVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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